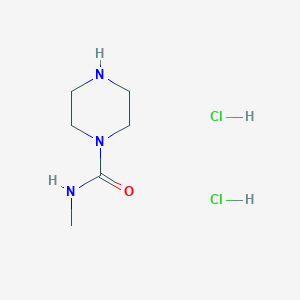

N-Methylpiperazine-1-carboxamidedihydrochloride

Description

N-Methylpiperazine-1-carboxamidedihydrochloride is a piperazine derivative characterized by a methyl-substituted piperazine ring, a carboxamide functional group, and two hydrochloride counterions. This structure enhances solubility in aqueous media and influences pharmacological properties, making it relevant in drug development for targeting neurological or metabolic pathways. Its synthesis typically involves carboxamide coupling and subsequent dihydrochloride salt formation .

Properties

Molecular Formula |

C6H15Cl2N3O |

|---|---|

Molecular Weight |

216.11 g/mol |

IUPAC Name |

N-methylpiperazine-1-carboxamide;dihydrochloride |

InChI |

InChI=1S/C6H13N3O.2ClH/c1-7-6(10)9-4-2-8-3-5-9;;/h8H,2-5H2,1H3,(H,7,10);2*1H |

InChI Key |

YLPUBOJXEXIZNC-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)N1CCNCC1.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylpiperazine-1-carboxamidedihydrochloride can be synthesized through the reaction of N-methylpiperazine with phosgene, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and precise control of reaction parameters to maximize yield and purity. The final product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

N-Methylpiperazine-1-carboxamidedihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted piperazine compounds .

Scientific Research Applications

Pharmaceutical Applications

1. Antiviral Agents

Recent research has highlighted the potential of N-Methylpiperazine derivatives as antiviral agents, particularly against SARS-CoV-2. For instance, derivatives based on the piperazine scaffold have shown significant inhibitory activity against the main protease (Mpro) of the virus. A specific compound identified as C1N46 demonstrated an IC50 value of 1.87 μM, indicating potent antiviral properties .

2. Central Nervous System Drugs

The compound is also utilized in the synthesis of drugs targeting central nervous system disorders. For example, several N-Methylpiperazine chalcone derivatives have been designed to act as dual inhibitors for monoamine oxidase (MAO) and acetylcholinesterase (AChE), showing promising results in inhibiting these enzymes with IC50 values ranging from 1.19 μM to 12.41 μM .

3. Antibiotics and Antipsychotics

N-Methylpiperazine is integral in the synthesis of various antibiotics and antipsychotic medications. It serves as an intermediate for drugs such as clozapine, rifampicin, and trifluoperazine, which are critical in treating mental health disorders and bacterial infections .

Synthesis and Mechanism of Action

The synthesis of N-Methylpiperazine-1-carboxamidedihydrochloride typically involves straightforward organic reactions that allow for the incorporation of various functional groups, enhancing its pharmacological properties. The mechanism often involves the formation of amide bonds that are crucial for biological activity.

Antiviral Activity Against SARS-CoV-2

A study conducted on triazole-containing derivatives based on N-Methylpiperazine demonstrated their ability to inhibit Mpro effectively. The research utilized miniaturized click chemistry for rapid screening and identified several promising candidates that could potentially lead to new antiviral therapies .

Multi-target Inhibition for Alzheimer’s Disease

The design and testing of N-Methylpiperazine chalcones revealed their potential as multi-target inhibitors for Alzheimer's disease, focusing on MAO-B and AChE inhibition. The structure-activity relationship (SAR) studies indicated that modifications to the piperazine structure could enhance inhibitory potency significantly .

Data Table: Summary of Key Applications

| Application Area | Specific Use Cases | Notable Compounds/Results |

|---|---|---|

| Antiviral Agents | Inhibition of SARS-CoV-2 Mpro | C1N46: IC50 = 1.87 μM |

| CNS Drugs | Dual MAO-B/AChE inhibitors | Various N-Methylpiperazine chalcones |

| Antibiotics | Synthesis of rifampicin, clozapine | Active pharmaceutical ingredients |

| Antipsychotics | Synthesis of trifluoperazine | Key intermediate in drug production |

Mechanism of Action

The mechanism of action of N-Methylpiperazine-1-carboxamidedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities:

Key Observations :

- Carboxamide vs.

- Salt Form: Dihydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than monohydrochloride derivatives (e.g., ), which may influence bioavailability.

Pharmacological and Physicochemical Properties

- Solubility: The dihydrochloride form of the target compound and 1-(2-methoxyphenyl)piperazine dihydrochloride ensures superior water solubility compared to neutral or mono-salt analogs.

- Receptor Binding :

- Aryl-substituted piperazines (e.g., 4-chlorophenyl in , methoxyphenyl in ) are common in serotonin receptor modulators or antipsychotics due to π-π stacking with aromatic residues.

- Alkyl-substituted derivatives (e.g., (R)-1-Ethyl-3-methyl-piperazine dihydrochloride ) may prioritize membrane permeability over receptor specificity.

- Metabolic Stability : Bulky groups like Fmoc in or naphthoyl in could reduce metabolic clearance but may hinder blood-brain barrier penetration.

Biological Activity

N-Methylpiperazine-1-carboxamidedihydrochloride is a compound derived from N-methylpiperazine, which has garnered attention in various biological and pharmacological studies. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

This compound is characterized by the molecular formula and is known for its role as a precursor in the synthesis of various biologically active compounds. It serves as an intermediate in the production of pharmaceuticals, including antipsychotics and anti-inflammatory agents .

Inhibitory Activities

Recent studies have highlighted the compound's potential as an inhibitor for several enzymes, particularly:

- Monoamine Oxidase (MAO) : A study found that derivatives of N-methylpiperazine chalcones exhibited selective inhibition against MAO-A and MAO-B, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's . The most potent inhibitors achieved IC50 values as low as 0.65 µM for MAO-B, indicating strong inhibitory activity.

- Acetylcholinesterase (AChE) : The same derivatives demonstrated significant AChE inhibitory activity, with some compounds showing IC50 values around 2.26 µM. This dual inhibition profile positions these compounds as potential multi-target agents for neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperazine ring can enhance biological activity. For instance, the introduction of bulky groups at specific positions on the piperazine moiety improved both MAO-B and AChE inhibition .

| Compound | MAO-B IC50 (µM) | AChE IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 2b | 0.65 | 2.26 | 5.92 |

| 2d | 0.82 | 2.38 | 10.38 |

| 2o | 1.19 | Not reported | Not applicable |

Pharmacokinetic Properties

Pharmacokinetic predictions for selected derivatives of N-methylpiperazine indicate favorable absorption characteristics, including high gastrointestinal absorption and permeability across the blood-brain barrier (BBB). These properties are critical for developing central nervous system-active drugs .

Case Studies

Several case studies highlight the therapeutic potential of N-methylpiperazine derivatives:

- Antifilarial Activity : A compound based on a piperazine scaffold demonstrated promising macrofilaricidal activity against Brugia malayi, achieving significant adulticidal effects at doses of 300 mg/kg over five days . The study concluded that this compound could serve as a lead for further development in antifilarial therapies.

- Antiviral Properties : Research into triazole-containing derivatives of piperazine has shown promising anti-SARS-CoV-2 activity, with one compound displaying an IC50 value of 1.87 µM against the viral main protease (Mpro) . This suggests that N-methylpiperazine derivatives could be explored further in antiviral drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Methylpiperazine-1-carboxamidedihydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting piperazine derivatives with methylating agents (e.g., methyl iodide) under alkaline conditions, followed by carboxamide formation using activated carbonyl reagents. Temperature control (e.g., 60–80°C) and solvent selection (e.g., ethanol or dichloromethane) are critical for minimizing side products like N-oxide derivatives . Purification via recrystallization or column chromatography is recommended to achieve ≥95% purity, as validated by HPLC or NMR .

Q. How can researchers ensure the integrity of this compound during storage and handling?

- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or oxidation. Conduct periodic stability testing using thermogravimetric analysis (TGA) and FTIR to monitor degradation. Avoid exposure to humidity, as dihydrochloride salts are hygroscopic and may form hydrates, altering reactivity .

Q. What analytical techniques are most effective for characterizing structural and functional groups in this compound?

- Methodological Answer :

- Crystallography : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement to resolve stereochemical ambiguities .

- Spectroscopy : Employ ¹H/¹³C NMR to confirm methylpiperazine and carboxamide moieties. ESI-MS can verify molecular weight (e.g., [M+H]+ peak at m/z 264.2 for the anhydrous form) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., pH, temperature) or impurity profiles. Perform dose-response studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) and validate compound purity via LC-MS. Cross-reference with structurally similar analogs (e.g., 1-(4-Methoxyphenyl)piperazine dihydrochloride) to isolate structure-activity relationships .

Q. What strategies are recommended for elucidating the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Methodological Answer :

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like serotonin receptors or kinases.

- In Vitro Assays : Conduct competitive binding assays (e.g., radioligand displacement) with HEK293 cells expressing cloned receptors. Include positive controls (e.g., known antagonists) to validate assay sensitivity .

Q. How can crystallographic data be leveraged to address polymorphism or hydrate formation in this compound?

- Methodological Answer : Generate multiple crystal forms via solvent variation (e.g., water vs. ethanol). Refine structures using SHELX suite tools to identify polymorphic transitions. Pair with DSC to detect thermal events (e.g., melting points, hydrate decomposition) and correlate with stability profiles .

Q. What environmental precautions are critical when disposing of or recycling this compound in laboratory settings?

- Methodological Answer : Neutralize waste with 1M NaOH to precipitate freebase piperazine derivatives, which can be filtered and incinerated. Avoid aqueous discharge due to potential ecotoxicity. Follow EPA guidelines for hazardous organic salts and document disposal protocols in compliance with institutional safety committees .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.